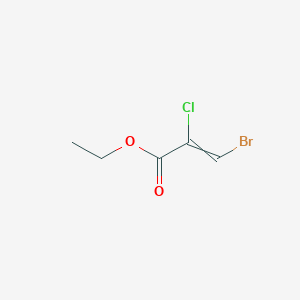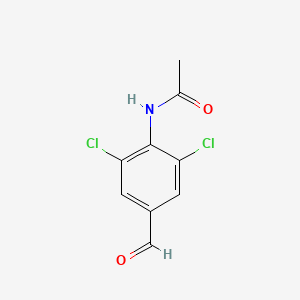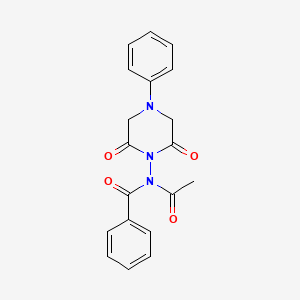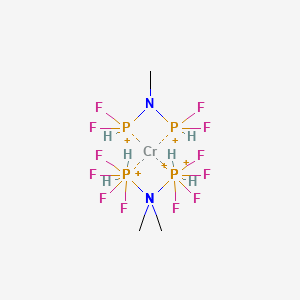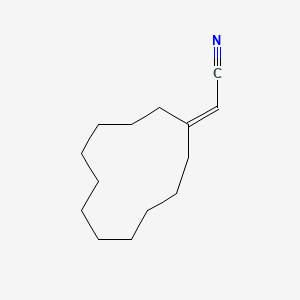
Cyclododecylideneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecylideneacetonitrile is an organic compound characterized by a twelve-membered carbon ring with a nitrile group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclododecylideneacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclododecanone with acetonitrile in the presence of a strong base such as potassium hydroxide. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododecylideneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amides.
Wissenschaftliche Forschungsanwendungen
Cyclododecylideneacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: This compound is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which cyclododecylideneacetonitrile exerts its effects depends on the specific reaction or application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylideneacetonitrile: A smaller ring analog with similar reactivity but different physical properties.
Cyclopentylideneacetonitrile: Another smaller ring compound with distinct chemical behavior.
Acetonitrile: The simplest nitrile, often used as a solvent and reagent in organic synthesis .
Uniqueness
Cyclododecylideneacetonitrile’s larger ring structure provides unique steric and electronic properties, making it suitable for specific applications that smaller ring analogs cannot fulfill.
Eigenschaften
CAS-Nummer |
64723-66-6 |
|---|---|
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
2-cyclododecylideneacetonitrile |
InChI |
InChI=1S/C14H23N/c15-13-12-14-10-8-6-4-2-1-3-5-7-9-11-14/h12H,1-11H2 |
InChI-Schlüssel |
XRSIDQRHBXUJON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=CC#N)CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


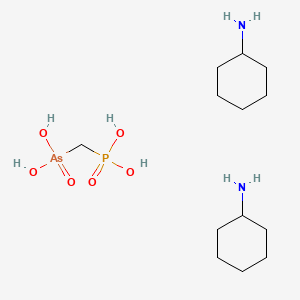


![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
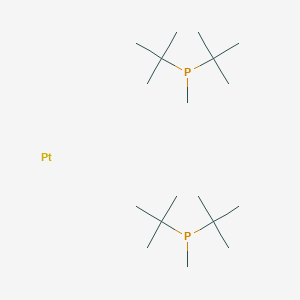
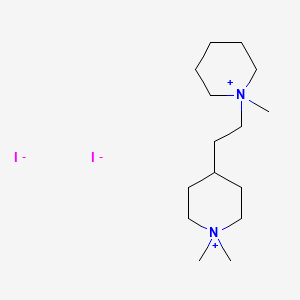
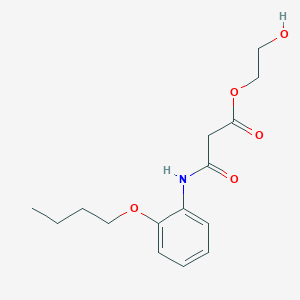
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
